molecular formula C31H25NO9 B12397645 4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone

4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone

Cat. No.: B12397645
M. Wt: 555.5 g/mol
InChI Key: GUEPFYBEHGIHIW-QSFPNKMLSA-N
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Description

4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone typically involves the following steps:

    Protection of Ribose: The ribose sugar is protected by benzoylation to form 2,3,5-tri-O-benzoyl-D-ribofuranose.

    Glycosylation: The protected ribose is then glycosylated with a suitable pyridinone derivative under acidic conditions to form the nucleoside analog.

    Deprotection: The final step involves the removal of the benzoyl protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the pyridinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the ribose moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes and nucleic acids.

    Medicine: Investigating its antiviral and anticancer properties.

    Industry: Potential use in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone: can be compared with other nucleoside analogs such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activity and therapeutic potential.

Properties

Molecular Formula

C31H25NO9

Molecular Weight

555.5 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H25NO9/c33-23-16-17-32(25(34)18-23)28-27(41-31(37)22-14-8-3-9-15-22)26(40-30(36)21-12-6-2-7-13-21)24(39-28)19-38-29(35)20-10-4-1-5-11-20/h1-18,24,26-28,33H,19H2/t24-,26?,27+,28-/m1/s1

InChI Key

GUEPFYBEHGIHIW-QSFPNKMLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=CC3=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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